molecular formula C22H16BrNO4 B13145128 4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid

4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid

Cat. No.: B13145128
M. Wt: 438.3 g/mol
InChI Key: FHHWVWYKRNBYMN-UHFFFAOYSA-N
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Description

¹H and ¹³C Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d6, 400 MHz) :

    • Aromatic Protons : Multiplets between δ 7.2–8.1 ppm integrate for 12 protons (9 from fluorene, 3 from the benzoic acid ring).
    • Carboxylic Acid Proton : A broad singlet at δ 12.9 ppm (1H, -COOH).
    • Methyleneoxy Group : A triplet at δ 4.2 ppm (2H, -OCH2-) and a multiplet at δ 4.4 ppm (1H, fluorenyl CH).
  • ¹³C NMR (DMSO-d6, 100 MHz) :

    • Carbonyl carbons at δ 167.1 ppm (COOH) and δ 155.3 ppm (Fmoc carbamate).
    • Aromatic carbons appear between δ 120–145 ppm, with the C-Br carbon at δ 131.5 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid and carbamate).
  • N-H stretch at ~3320 cm⁻¹ (amide).
  • C-Br vibration at ~560 cm⁻¹.

Mass Spectrometry

  • ESI-MS : Molecular ion peak at m/z 438.3 [M+H]⁺, consistent with the molecular formula C22H16BrNO4.
  • Fragmentation peaks at m/z 179.1 (fluorenylmethyl cation) and m/z 259.2 (bromo-benzoic acid fragment).

Comparative Analysis with Related Fmoc-Protected Benzoic Acid Derivatives

Comparison with N-Fmoc-anthranilic Acid (C22H17NO4)

  • Structural Differences : N-Fmoc-anthranilic acid lacks the bromine substituent and positions the amino group at position 2 of the benzoic acid.
  • Spectroscopic Shifts : The bromine atom in 4-bromo-2-Fmoc-amino benzoic acid deshields adjacent protons, shifting aromatic signals upfield by ~0.3 ppm compared to N-Fmoc-anthranilic acid.

Comparison with Fmoc-L-2-Amino-4-bromo-4-pentenoic Acid (C20H18BrNO4)

  • Backbone Variation : The pentenoic acid derivative features an aliphatic backbone with a double bond, reducing aromatic conjugation.
  • Reactivity : The benzoic acid derivative’s aromatic ring enhances stability under acidic conditions compared to the aliphatic analogue.

Electronic Effects of Bromine

The electron-withdrawing bromine atom increases the acidity of the carboxylic acid group (pKa ~2.1) compared to non-halogenated analogues (pKa ~2.8).

Properties

Molecular Formula

C22H16BrNO4

Molecular Weight

438.3 g/mol

IUPAC Name

4-bromo-2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid

InChI

InChI=1S/C22H16BrNO4/c23-13-9-10-18(21(25)26)20(11-13)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26)

InChI Key

FHHWVWYKRNBYMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid typically involves the following steps:

    Bromination: The starting material, 2-aminobenzoic acid, is brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid.

    Protection of Amino Group: The amino group is protected by reacting it with (9H-fluoren-9-ylmethoxy)carbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA) to form the Fmoc-protected amino group.

    Coupling Reaction: The Fmoc-protected 4-bromo-2-aminobenzoic acid is then coupled with a suitable carboxylic acid derivative to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form biaryl or other complex structures.

    Deprotection Reactions: The Fmoc group can be removed under basic conditions using piperidine or other amines.

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS), acetic acid.

    Protection: (9H-fluoren-9-ylmethoxy)carbonyl chloride (Fmoc-Cl), triethylamine (TEA).

    Coupling: Palladium catalysts, bases like potassium carbonate (K2CO3), solvents like dimethylformamide (DMF).

Major Products Formed

    Substitution Products: Various substituted benzoic acids depending on the nucleophile used.

    Coupling Products: Biaryl compounds, alkenes, alkynes.

    Deprotected Products: 4-bromo-2-aminobenzoic acid.

Scientific Research Applications

Medicinal Chemistry

4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid is primarily utilized in drug development due to its potential biological activities. Compounds with similar structures have demonstrated:

  • Antimicrobial properties
  • Anti-inflammatory effects
  • Anticancer activity

The fluorenyl group is known for its ability to interact with biological targets, potentially influencing cell signaling pathways. While specific biological activities of this compound are not extensively documented, its structural analogs have shown promise in therapeutic applications.

Peptide Synthesis

The Fmoc protecting group makes this compound particularly valuable in peptide synthesis. In solid-phase peptide synthesis (SPPS), Fmoc groups are commonly used to protect amino acids during the assembly of peptides. The bromine substituent may also impart unique reactivity, allowing for selective coupling reactions that enhance the efficiency of synthesizing complex peptides.

Table 1: Comparison of Structural Analogues

Compound NameStructural FeaturesBiological Activity
4-Bromobutanoic AcidBromine on butanoic acidAntimicrobial properties
FluorenylmethanolFluorenyl group with hydroxymethylPotential neuroprotective effects
9-FluorenoneKetone derivative of fluoreneAntitumor activity

Material Science

In addition to its applications in medicinal chemistry and peptide synthesis, 4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid can be utilized in material science for the development of novel polymers and nanomaterials. The fluorenyl moiety contributes to the optical properties of materials, making them suitable for applications in organic electronics and photonics.

Case Studies and Research Findings

Recent studies have highlighted the versatility of 4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid in various research contexts:

  • Peptide Therapeutics : Research has shown that peptides synthesized using Fmoc chemistry exhibit enhanced stability and bioactivity compared to traditional methods.
  • Drug Development : Investigations into compounds with similar structures have led to the discovery of new anti-inflammatory agents that target specific pathways involved in chronic diseases.
  • Polymer Chemistry : The incorporation of fluorenyl groups into polymer matrices has resulted in materials with improved mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of 4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

Table 1: Comparison of Substituent Effects on Properties
Compound Name Substituents Molecular Weight (g/mol) Key Applications Reference
4-Bromo-2-{[(Fmoc)amino]benzoic acid Br (C4), Fmoc-NH (C2) ~416.25 Cross-coupling precursors, SPPS
4-((Fmoc)amino)-3-((4-chlorobenzyl)oxy)benzoic acid Cl-BnO (C3), Fmoc-NH (C4) ~453.87 Inhibitor synthesis, glycoconjugates
4-((Fmoc)amino)-3-methylbenzoic acid CH₃ (C3), Fmoc-NH (C4) ~373.40 Peptide backbone modification
3-Bromo-5-[(Fmoc)propanamido]benzoic acid Br (C3), Fmoc-NH-CH(CH₃)-CO (C5) ~509.35 Targeted drug delivery

Key Observations :

  • Electron-Withdrawing Groups (Br, Cl) : Enhance electrophilicity for nucleophilic aromatic substitution or cross-coupling but reduce solubility in polar solvents .
  • Alkyl/Substituted Oxy Groups (CH₃, Cl-BnO): Improve solubility in organic solvents (e.g., THF, DCM) and modulate steric hindrance during coupling reactions .

Functional Group Compatibility and Reactivity

  • Bromine Reactivity : The 4-bromo substituent in the target compound enables efficient Suzuki-Miyaura couplings, as demonstrated in the synthesis of carbazole derivatives (83% yield) .
  • Fmoc Stability : All compounds retain the Fmoc group under basic SPPS conditions but are deprotected rapidly with 20% piperidine in DMF .
  • Carboxylic Acid Utility : Facilitates conjugation to amine-functionalized resins or biomolecules, critical for solid-phase synthesis .

Biological Activity

4-Bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid (CAS Number: 2243510-38-3) is a synthetic compound that belongs to the class of benzoic acid derivatives. Its unique structure, characterized by the presence of a bromine atom and a fluorenylmethoxycarbonyl (Fmoc) group, suggests potential biological activity worth exploring. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

The molecular formula of 4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid is C23H19BrN2O4, with a molecular weight of 452.3 g/mol. The compound is soluble in organic solvents and exhibits characteristics typical of aromatic carboxylic acids.

PropertyValue
Molecular FormulaC23H19BrN2O4
Molecular Weight452.3 g/mol
CAS Number2243510-38-3

Antimicrobial Properties

Research indicates that benzoic acid derivatives, including compounds similar to 4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid, exhibit significant antimicrobial activity. In particular, modifications in the amino groups of these compounds can enhance their efficacy against various bacterial strains .

Proteostasis Modulation

A study highlighted the potential of certain benzoic acid derivatives to modulate proteostasis by activating the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular protein homeostasis, especially in aging cells . The compound's structural features may facilitate its interaction with key proteins involved in these pathways.

Cytotoxicity and Cell Viability

In vitro assays have shown that related compounds do not exhibit significant cytotoxicity at concentrations up to 10 μg/mL in human foreskin fibroblasts and various cancer cell lines such as Hep-G2 and A2058. This suggests a favorable safety profile for potential therapeutic applications .

Study on Proteasome and Cathepsin Activation

In a comparative study involving several benzoic acid derivatives, it was found that compounds structurally similar to 4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid effectively activated cathepsins B and L, enzymes critical for protein degradation. The activation levels were significantly higher than those observed in untreated controls, indicating strong bioactivity .

In Silico Studies

In silico analyses have predicted that derivatives of benzoic acid can bind effectively to cathepsins B and L, suggesting a mechanism through which they may enhance proteolysis in cellular environments. Such findings support the hypothesis that these compounds could serve as therapeutic agents targeting proteostasis-related disorders .

Q & A

Q. What are the standard synthetic routes for 4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid, and how can its purity be validated?

The compound is typically synthesized via sequential functionalization of 2-aminobenzoic acid derivatives. Key steps include:

  • Fmoc protection : The amino group is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride under basic conditions (e.g., NaHCO₃ in dioxane/water) .
  • Bromination : Electrophilic aromatic bromination at the 4-position using Br₂ or N-bromosuccinimide (NBS) in acetic acid .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization from ethanol/water mixtures. Validation : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR. For example, the Fmoc group’s aromatic protons appear as distinct multiplets at δ 7.3–7.8 ppm .

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms regioselective bromination (C-Br coupling observed in ¹³C NMR) and Fmoc-group integrity .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 458.05 for C₂₂H₁₇BrNO₄) .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves crystal structures, confirming bond angles and stereochemistry. For Fmoc derivatives, non-covalent π-π stacking between fluorenyl groups is often observed .

Q. What safety precautions are required when handling this compound?

  • Hazard Classification : Acute toxicity (Category 4 for oral, dermal, and inhalation routes) .
  • Protective Measures : Use nitrile gloves, lab coats, and eye protection. Work in a fume hood to avoid aerosol exposure .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in polar solvents be resolved?

Discrepancies in solubility (e.g., DMSO vs. methanol) arise from varying Fmoc-group hydration states. Methodological recommendations:

  • Pre-saturation : Pre-treat solvents with molecular sieves to control water content.
  • Sonication : Use ultrasound (40 kHz, 30 min) to disrupt crystalline aggregates .
  • pH Adjustment : Deprotonate the carboxylic acid group (pH >5) to enhance aqueous solubility .

Q. What strategies optimize its use in solid-phase peptide synthesis (SPPS)?

  • Coupling Efficiency : Activate the carboxylic acid with HBTU/Oxyma Pure in DMF for 2 hours at 25°C. Monitor by Kaiser test .
  • Side Reactions : Bromine may participate in unintended nucleophilic substitutions. Add 2% v/v DIEA to suppress base-mediated debromination .
  • Cleavage Conditions : Use 20% piperidine in DMF for Fmoc deprotection, avoiding prolonged exposure to prevent β-elimination .

Q. How do structural analogs of this compound compare in bioactivity?

Analog Modification Bioactivity Reference
4-Chloro derivativeCl instead of BrReduced kinase inhibition (IC₅₀ >100 μM)
3,5-Difluoro derivativeF at 3,5 positionsEnhanced binding to STAT3 (Kd = 12 nM)
2-Abz-OH variantCarboxylic acid at 2-positionImproved fluorescence for peptide tracking

Q. What computational approaches predict its interactions with biological targets?

  • Docking Studies : Use AutoDock Vina with the STAT3 SH2 domain (PDB: 1BG1). The bromine atom exhibits hydrophobic interactions with Leu⁶⁷⁸ .
  • MD Simulations : AMBER force fields simulate stability in aqueous solution, revealing Fmoc-group-induced conformational rigidity .

Q. How can crystallographic data resolve ambiguities in its tautomeric forms?

SHELXL refinement of X-ray data distinguishes tautomers via residual electron density maps. For example, the enol form shows elongated C-O bonds (1.32 Å vs. 1.24 Å for keto) . Hydrogen-bonding networks (e.g., O-H···N) further validate tautomeric preference .

Methodological Notes

  • Contradictions in Data : Variability in bromination yields (40–85%) highlights the need for controlled reagent stoichiometry (1.1 eq Br₂) .
  • Environmental Impact : No ecotoxicity data exists; follow REACH guidelines for disposal due to potential bioaccumulation .

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